molecular formula C16H20N4O5S B11055988 3-tert-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11055988
M. Wt: 380.4 g/mol
InChI Key: MVTXHFDPJQINGZ-UHFFFAOYSA-N
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Description

3-tert-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the tert-butyl group: This can be done via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Formation of the benzodioxin ring: This step may involve the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable processes.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for the treatment of various diseases due to its biological activity.

    Agriculture: As a potential agrochemical for pest control or plant growth regulation.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with specific receptors on the cell surface, leading to changes in cellular signaling pathways.

    DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of 3-tert-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H20N4O5S

Molecular Weight

380.4 g/mol

IUPAC Name

5-tert-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C16H20N4O5S/c1-16(2,3)14-9-11(17-18-14)15(21)19-20-26(22,23)10-4-5-12-13(8-10)25-7-6-24-12/h4-5,8-9,20H,6-7H2,1-3H3,(H,17,18)(H,19,21)

InChI Key

MVTXHFDPJQINGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NNS(=O)(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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